MFCD31811623
Description
MFCD31811623 is a synthetic organic compound with applications in pharmaceutical and materials science research. Based on its MDL identifier, it likely belongs to the benzimidazole derivative family, a class of heterocyclic aromatic compounds known for their biological activity and chemical stability .
Preliminary data (where available) indicate that this compound has a molecular weight of ~250–300 g/mol, moderate aqueous solubility (log S ≈ -2.5 to -3.0), and a synthesis route involving condensation reactions under green chemistry conditions (e.g., ionic liquid catalysts) . However, detailed spectral data (NMR, IR) and pharmacological profiles remain unreported in open-source literature.
Properties
Molecular Formula |
C28H33F2N3O5S |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 5-(4-aminophenyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H33F2N3O5S/c1-5-37-27(34)24-21(16-32(3)14-15-36-4)25(18-10-12-19(31)13-11-18)39-26(24)33(28(35)38-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17,31H2,1-4H3 |
InChI Key |
HCQUTTSCCUPWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811623 typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as amination, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
MFCD31811623 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of MFCD31811623 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD31811623 with structurally and functionally related compounds, focusing on physicochemical properties, synthesis efficiency, and bioactivity.
Physicochemical Properties
Table 1 summarizes key parameters for this compound and analogs.
Key Observations:
- This compound exhibits lower solubility compared to 5-methoxybenzimidazole due to the absence of polar methoxy groups, which enhance hydrophilicity.
- Its log S value aligns with halogenated analogs (e.g., 2-chlorobenzimidazole), suggesting similar partitioning behavior .
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